Losoxantrone

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de losoxantrona implica un proceso de reacción de varios pasos. Los pasos clave incluyen:

- Calentar con carbonato de potasio en acetona.

- Uso de dimetilsulfóxido.

- Calentar con piridina.

- Hidrogenación con ácido acético glacial e hidróxido de paladio sobre carbono .

Métodos de producción industrial: La producción industrial de losoxantrona sigue rutas sintéticas similares pero a mayor escala, asegurando la pureza y el rendimiento del producto final. Las condiciones de reacción se optimizan para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones: La losoxantrona se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar su estructura, alterando potencialmente su actividad biológica.

Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula, mejorando sus propiedades.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, mientras que la reducción puede producir derivados de hidroquinona .

Aplicaciones Científicas De Investigación

La losoxantrona tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de intercalación del ADN y la inhibición de la topoisomerasa.

Biología: La investigación sobre la losoxantrona ayuda a comprender sus efectos en los procesos celulares y su potencial como agente terapéutico.

Mecanismo De Acción

La losoxantrona ejerce sus efectos intercalándose en las hebras de ADN, provocando roturas de una y doble cadena. Es un potente inhibidor de la síntesis de ADN y la topoisomerasa II, una enzima responsable del desenrollamiento y la reparación del ADN dañado . Esta inhibición conduce a la interrupción de la replicación y transcripción del ADN, lo que finalmente provoca la muerte celular .

Compuestos similares:

Mitoxantrona: Un agente antineoplásico derivado de la antracenodiona que también inhibe la topoisomerasa II.

Piroxantrona: Otra antrapirazola con mecanismos de acción similares.

Singularidad de la losoxantrona: La losoxantrona es única debido a su núcleo de antracenodiona modificado y su grupo pirazol adicional, que la hacen más resistente a la reducción enzimática. Esto da como resultado una menor generación de superóxidos y potencialmente menos cardiotoxicidad en comparación con otras antraciclinas .

Comparación Con Compuestos Similares

Mitoxantrone: An anthracenedione-derived antineoplastic agent that also inhibits topoisomerase II.

Piroxantrone: Another anthrapyrazole with similar mechanisms of action.

Uniqueness of Losoxantrone: this compound is unique due to its modified anthracenedione nucleus and additional pyrazole group, which render it more resistant to enzymatic reduction. This results in decreased generation of superoxides and potentially less cardiotoxicity compared to other anthracyclines .

Actividad Biológica

Losoxantrone (CI-941) is an anthrapyrazole derivative that has garnered interest in the field of oncology due to its cytotoxic properties and mechanism of action primarily through the inhibition of topoisomerase II. This article provides a detailed examination of its biological activity, including its mechanisms, clinical efficacy, and side effects, supported by data tables and research findings.

This compound exerts its anticancer effects by inducing both single- and double-stranded breaks in DNA, which ultimately leads to the inhibition of DNA synthesis and cell proliferation. The compound is recognized for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition is a common mechanism among several chemotherapeutic agents, making this compound a subject of comparative studies against other drugs in the same class .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other anthrapyrazole analogues:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.1 - 45.2 | Breast carcinoma, leukemia |

| Anthrapyrazole A | X | Various human carcinoma lines |

| Anthrapyrazole B | Y | Various human carcinoma lines |

Note: Specific IC50 values for anthrapyrazole analogues are not provided in the source; they are placeholders for comparative purposes.

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for metastatic breast cancer. Phase II studies have reported modest overall response rates ranging from 15% to 20% among patients treated with this compound. Notably, complete remissions were observed in a minority of cases (approximately 2%) within a cohort of over 100 patients .

Case Study Findings

-

Phase II Trial Results :

- Patient Cohort : 103 patients with metastatic breast cancer.

- Response Rate : 15-20%.

- Complete Remissions : 2 cases.

- Common Side Effects : Leukopenia and neutropenia were the most significant toxicities observed.

- Comparative Analysis :

Side Effects and Toxicity

Despite its therapeutic potential, this compound is not devoid of side effects. The most frequently reported adverse effects include:

- Leukopenia : Decreased white blood cell count.

- Neutropenia : Lowered neutrophil count, increasing infection risk.

- Alopecia : Hair loss reported in up to 40% of patients.

- Cardiotoxicity : Although lower than traditional anthracyclines, some patients (3%) experienced congestive heart failure during treatment .

Propiedades

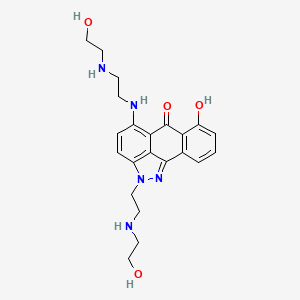

IUPAC Name |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQEQPFUCPDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236949 | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88303-60-0 | |

| Record name | Losoxantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.